ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thienopyridine core fused with a dihydrothieno ring system. The molecule includes a cyano group at position 3, a benzamido substituent at position 2 with a N,N-diisobutylsulfamoyl moiety, and an ethyl carboxylate ester at position 4.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5S2/c1-6-35-26(32)29-12-11-21-22(13-27)25(36-23(21)16-29)28-24(31)19-7-9-20(10-8-19)37(33,34)30(14-17(2)3)15-18(4)5/h7-10,17-18H,6,11-12,14-16H2,1-5H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGJZSKPDUOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a cyano group and a sulfamoyl moiety suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Kinases : Many thieno[2,3-c]pyridine derivatives act as kinase inhibitors, which play crucial roles in cellular signaling pathways. This may lead to reduced proliferation of cancer cells.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | Induction of apoptosis |
| HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Cytotoxicity Evaluation : A study conducted on various derivatives similar to this compound demonstrated that modifications in the chemical structure significantly affect the IC50 values against different cell lines. The presence of specific functional groups was noted to enhance cytotoxic effects.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in late apoptosis rates in A549 cells, indicating its effectiveness in inducing cell death through apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent types, and functional group modifications. Below is a detailed comparison using available evidence:
Table 1: Structural and Functional Comparison
Key Observations from Structural Comparisons
Substituent Effects on Reactivity and Solubility: The N,N-diisobutylsulfamoyl group in the target compound (vs. methoxycarbonyl in the analog from ) introduces a bulky, polar substituent. Sulfonamides are known for their hydrogen-bonding capacity, which may improve aqueous solubility compared to the methoxycarbonyl analog. The cyano group at position 3 is conserved across analogs, suggesting its critical role in stabilizing molecular interactions (e.g., with enzyme active sites).
Impact of Ring Positional Isomerism: The 4,5-dihydrothieno configuration in the target compound (vs.
Functional Group Diversity :
- The Boc-protected amine in highlights the utility of such compounds as synthetic intermediates, whereas the nitro group in emphasizes electron-deficient aromatic systems for electrophilic reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
